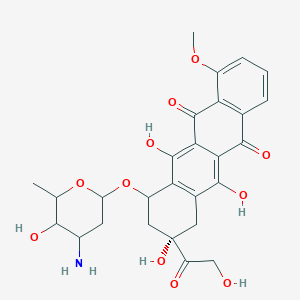

4\'-Epidoxorubicin

Description

Historical Context and Evolution within Anthracycline Research

The development of 4'-Epidoxorubicin is intrinsically linked to the evolution of anthracycline antibiotics, a class of drugs originally derived from Streptomyces peucetius. Doxorubicin (B1662922), a first-generation anthracycline, demonstrated potent antitumor activity but was also associated with significant cardiotoxicity. This critical limitation spurred the quest for analogues with a more favorable safety profile without compromising efficacy.

4'-Epidoxorubicin emerged from these efforts as a semi-synthetic derivative of doxorubicin. The key structural modification is the epimerization of the hydroxyl group at the 4' position of the daunosamine (B1196630) sugar moiety, changing its orientation from axial to equatorial. This seemingly subtle alteration in stereochemistry was hypothesized to influence the drug's interaction with cellular components, metabolism, and ultimately, its toxicity profile. The synthesis of 4'-epi-adriamycin (B1198547) was achieved through the condensation of a protected daunosamine derivative with adriamycinone. researchgate.net

The initial human trial of epirubicin (B1671505) was reported in 1980, and it subsequently gained approval from the U.S. Food and Drug Administration (FDA) in 1999 for use as a component of adjuvant therapy in patients with evidence of axillary node tumor involvement following resection of primary breast cancer. Research into its production has also evolved, with fermentation methods using genetically engineered strains of Streptomyces peucetius being developed to bypass the lower-yielding semi-synthesis process. nih.gov

Comparative Preclinical Studies with Related Anthracyclines (e.g., Doxorubicin)

A substantial body of preclinical research has been dedicated to comparing the biological activity of 4'-Epidoxorubicin with that of doxorubicin. These studies have been crucial in elucidating the impact of the 4'-epimerization on antitumor efficacy and toxicity.

Antitumor Activity:

In numerous experimental tumor models, the antitumor activity of 4'-Epidoxorubicin has been found to be comparable to that of doxorubicin. nih.gov These models include leukemias (L1210, P388), Gross Leukemia, Sarcoma 180 (ascitic and solid), and C3H/HE mammary carcinoma. nih.gov However, in certain tumor types, 4'-Epidoxorubicin has demonstrated superior activity. For instance, it has shown greater antitumor effects in Lewis lung carcinoma, MS-2 sarcoma lung metastasis, and human melanoma xenografts in athymic mice. nih.gov

| Experimental Tumor Model | Comparative Antitumor Activity of 4'-Epidoxorubicin vs. Doxorubicin | Reference |

|---|---|---|

| Leukemias (L1210, P388), Gross Leukemia, Sarcoma 180, C3H/HE mammary carcinoma | Similar | nih.gov |

| Lewis lung carcinoma, MS-2 sarcoma lung metastasis, human melanoma in athymic mice | Greater | nih.gov |

Cardiotoxicity:

A defining feature of 4'-Epidoxorubicin in preclinical studies is its reduced cardiotoxicity compared to doxorubicin. This has been a consistent finding across various experimental models and is a primary reason for its clinical development. nih.govresearchgate.net Studies have employed a range of cardiac function parameters to quantify this difference.

In a prospective study comparing the cardiotoxicity of low doses of epirubicin and doxorubicin, radionuclide angiography was used to assess left ventricular function. The results indicated that while both drugs led to a moderate alteration in left ventricular ejection fraction (LVEF) and peak ejection rate (PER), doxorubicin caused a significant drop in the peak filling rate (PFR), a measure of diastolic function, which was not observed with epirubicin. nih.govnih.gov

| Cardiac Function Parameter | Doxorubicin Group (Pre- vs. Post-treatment) | 4'-Epidoxorubicin Group (Pre- vs. Post-treatment) | Reference |

|---|---|---|---|

| Left Ventricular Ejection Fraction (LVEF) | 57 ± 6% vs. 54 ± 6% (p = 0.005) | 58 ± 5% vs. 55 ± 5% (p = 0.001) | nih.govnih.gov |

| Peak Ejection Rate (PER) (EDV/s) | 3.08 ± 0.46 vs. 2.79 ± 0.49 (p = 0.004) | 2.98 ± 0.50 vs. 2.73 ± 0.34 (p = 0.001) | nih.govnih.gov |

| Peak Filling Rate (PFR) (EDV/s) | 2.82 ± 0.76 vs. 2.41 ± 0.55 (p = 0.004) | 2.72 ± 0.51 vs. 2.62 ± 0.41 (Not Significant) | nih.govnih.gov |

Furthermore, studies have shown that higher cumulative doses of epirubicin can be administered before the onset of cardiotoxicity compared to doxorubicin. deepdyve.comnih.gov The reduced cardiotoxic potential of epirubicin is thought to be related to its different pharmacokinetic and metabolic properties, including a more rapid plasma clearance and an additional metabolic pathway through glucuronidation. nih.gov

Current Research Significance and Unanswered Questions in 4'-Epidoxorubicin Studies

The academic focus on 4'-Epidoxorubicin continues to be significant, with research extending beyond simple comparative studies to more nuanced investigations of its molecular pharmacology and mechanisms of action.

Current research is actively exploring the cellular and molecular pharmacology of 4'-Epidoxorubicin in comparison to doxorubicin. Studies have revealed differences in cellular uptake and efflux rates, with 4'-Epidoxorubicin showing faster kinetics in some instances. nih.gov Additionally, research has delved into the DNA damage response, noting that while 4'-Epidoxorubicin can cause more protein-concealed DNA strand breaks, these lesions may be repaired more efficiently than those induced by doxorubicin. nih.gov

Despite the established clinical use of 4'-Epidoxorubicin, several key questions remain unanswered, forming the basis of ongoing and future research:

Mechanisms of Reduced Cardiotoxicity: While pharmacokinetic differences are cited, the precise molecular mechanisms underlying the reduced cardiotoxicity of 4'-Epidoxorubicin are not fully elucidated. Further investigation is needed to understand how the stereochemical difference at the 4' position translates to a safer cardiac profile.

Mechanisms of Drug Resistance: Resistance to anthracyclines, including 4'-Epidoxorubicin, is a significant clinical challenge. The molecular mechanisms of resistance are complex and can involve altered drug efflux, changes in topoisomerase II expression and activity, and activation of pro-survival signaling pathways. nih.govfrontiersin.orgnih.gov A deeper understanding of these resistance mechanisms is crucial for developing strategies to overcome them.

Role of Molecular Pathways: The interaction of 4'-Epidoxorubicin with various cellular signaling pathways is an area of active investigation. For example, its ability to inhibit the Forkhead box protein p3 (Foxp3) and modulate regulatory T cell activity suggests a role in immunomodulation. medchemexpress.com Further research is needed to explore how these and other pathway interactions contribute to its therapeutic and toxic effects.

Optimization of Combination Therapies and Drug Delivery: Research is ongoing to identify the most effective combination strategies for 4'-Epidoxorubicin with other chemotherapeutic agents and targeted therapies. Additionally, novel drug delivery systems, such as nanoparticle encapsulation, are being explored to further enhance its therapeutic index by improving tumor targeting and reducing systemic exposure.

Structure

3D Structure

Properties

Molecular Formula |

C27H29NO11 |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,17?,22?,27-/m0/s1 |

InChI Key |

AOJJSUZBOXZQNB-UFIVDHBISA-N |

Isomeric SMILES |

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

Origin of Product |

United States |

Chemical Synthesis, Derivatization, and Analog Development

Research into Novel Synthetic Methodologies for 4'-Epidoxorubicin

The synthesis of 4'-Epidoxorubicin is a complex challenge, primarily due to the need for precise stereochemical control. Research has explored various avenues from total synthesis to biosynthetic and semi-synthetic methods to improve efficiency and yield.

The total synthesis of anthracyclines like 4'-Epidoxorubicin is a formidable task due to the molecule's structural complexity, including its tetracyclic aglycone and the stereochemically rich daunosamine (B1196630) sugar moiety. Early synthetic routes were often lengthy and low-yielding. Consequently, research has shifted towards more efficient strategies and yield optimization.

One innovative approach bypasses the traditionally low-yielding semi-synthesis by using genetically engineered organisms. nih.gov For instance, a strain of Streptomyces peucetius, which normally produces doxorubicin (B1662922) and daunorubicin, was genetically modified. By introducing heterologous genes, such as avrE from Streptomyces avermitilis, into a mutant strain blocked in the biosynthesis of the native daunosamine sugar, the organism was redirected to produce the 4'-epimeric anthracyclines. nih.gov Further enhancements in product yield were achieved by replacing the native gene with the new gene and introducing other mutations known to increase parent compound yields. nih.gov This combinatorial biosynthesis approach demonstrates a viable method for producing valuable hybrid antibiotics. nih.gov

The critical difference between 4'-Epidoxorubicin and its parent compound, doxorubicin, is the stereochemistry at the C-4' position of the amino sugar. Achieving the correct axial orientation of the hydroxyl group is the central challenge in its stereoselective synthesis.

The synthesis of the sugar moiety, known as acosamine for 4'-Epidoxorubicin, requires precise chiral control. Chiral pool synthesis, starting from readily available chiral molecules like D-mannose, is one effective strategy. nih.gov Methodologies for forming the glycosidic bond are crucial, with significant research dedicated to developing new principles for stereocontrolled glycoside-bond formation. nih.gov These methods often involve the use of specific glycosyl donors and promoters to direct the stereochemical outcome of the glycosylation reaction. For example, silver trifluoromethanesulfonate has been effectively used as a catalyst for coupling aglycons with daunosamine derivatives in the synthesis of novel anthracyclines. nih.gov The development of biocatalytic methods, using enzymes like stereoselective alcohol dehydrogenases, also represents a promising frontier for establishing chiral centers with high enantiomeric excess, a principle applicable to complex precursor synthesis. nih.gov

Structural Modifications and Pro-drug Strategies for 4'-Epidoxorubicin

Structural modifications are employed to create analogs and pro-drugs of 4'-Epidoxorubicin. nih.govfrontiersin.org A pro-drug is an inactive or less active molecule that is converted into the active drug within the body. frontiersin.org This strategy is used to improve the physicochemical properties of the parent drug. bohrium.com

The C-13 ketone and the C-14 primary alcohol on the aglycone of 4'-Epidoxorubicin are common sites for chemical modification. These positions are synthetically accessible and allow for the introduction of various functional groups to create new analogs.

Research has shown that preparing aglycons with different substituents at these positions can lead to novel anthracyclines. nih.gov For example, versatile synthetic routes have been developed to create aglycons with 9-alkyl and 9-(hydroxyalkyl) substituents, which correspond to the C-13 position in the standard numbering system. nih.gov These modified aglycons are then coupled with appropriate sugar derivatives to yield the final anthracycline analogs. nih.gov The synthesis of isotope-labeled compounds, such as those with carbon-13 or carbon-14, at specific positions is also a critical tool for studying the metabolism and pharmacokinetics of new drug candidates. nih.govresearchgate.net

Table 1: Examples of C-13 Position Modifications in Anthracyclines

| Original Group at C-13 | Modified Group | General Synthetic Approach |

|---|---|---|

| Ketone (C=O) | 9-Alkyl | Grignard reaction or Wittig reaction followed by reduction |

The daunosamine sugar and the glycosidic bond that links it to the aglycone are key targets for derivatization. wikipedia.org Modifications in this region can significantly impact the molecule's biological activity and stability.

One common modification is the alteration of the hydroxyl groups on the sugar. For instance, the synthesis of 4'-O-methyladriamycin and its 4'-epi analog involves the methylation of the C-4' hydroxyl group. acs.org The stability of the glycosidic bond itself can also be engineered. Research into non-natural disaccharide analogues has shown that introducing an additional methylene group in the glycosidic linkage can increase hydrolytic stability compared to naturally occurring linkages. nih.gov The formation of the glycosidic bond is a pivotal step, and various chemical approaches have been developed to control its stereochemistry and improve yields. nih.govwiley-vch.de

Table 2: Sugar Moiety Derivatization Strategies

| Position | Modification | Purpose |

|---|---|---|

| C-4' Hydroxyl | Methylation | To create analogs with altered properties acs.org |

| C-3' Amine | Acylation/Alkylation | To create pro-drugs or modify solubility |

The primary amine at the C-3' position of the sugar is a versatile functional group for conjugation. nih.gov It serves as an attachment point for various molecules, including polymers, antibodies, and targeting ligands, often through a chemical linker. unimi.itsymeres.com

The choice of linker is critical for the performance of the resulting conjugate. symeres.com Linkers can be classified as cleavable or non-cleavable. Cleavable linkers are designed to be stable in systemic circulation but break down under specific conditions found in the target tissue, such as low pH or the presence of certain enzymes. symeres.comnih.gov Hydrazone linkers, for example, are acid-sensitive and release the drug in the acidic environment of lysosomes. acs.org Peptide linkers, such as the valine-citrulline (Val-Cit) motif, can be cleaved by lysosomal enzymes like cathepsin B. nih.gov The development of branched linkers allows for the attachment of multiple drug molecules to a single carrier, potentially increasing potency. acs.org This field of bioconjugation is essential for creating advanced drug delivery systems and targeted pro-drugs. nih.govresearchgate.net

Table 3: Common Linker Types for Amine Group Conjugation

| Linker Type | Cleavage Stimulus | Example |

|---|---|---|

| Hydrazone | Acid (low pH) | pH-sensitive release in lysosomes or tumor microenvironment acs.org |

| Peptide | Enzymes (e.g., Cathepsin B) | Intracellular release following enzymatic cleavage nih.gov |

| Disulfide | Reducing agents (e.g., Glutathione) | Release in the reductive intracellular environment nih.govresearchgate.net |

Development and Preclinical Characterization of Novel 4'-Epidoxorubicin Analogs

The core structure of 4'-Epidoxorubicin presents several reactive sites amenable to chemical modification, allowing for the synthesis of a diverse range of analogs. Researchers have explored the conjugation of 4'-Epidoxorubicin with various moieties, including polymers, nanoparticles, and targeting ligands, to create novel hybrid molecules with potentially improved therapeutic properties.

While specific examples of synthesizing hybrid molecules directly from 4'-Epidoxorubicin are not extensively detailed in publicly available literature, the synthetic strategies employed for its close analog, doxorubicin, provide a clear blueprint for how such syntheses would be approached. These methods typically involve the covalent linkage of a modifying group to the daunosamine sugar moiety or the aglycone part of the 4'-Epidoxorubicin molecule.

One common approach is the formation of conjugates with biocompatible polymers like polyethylene glycol (PEG). The synthesis of PEG-doxorubicin conjugates, for instance, often utilizes different peptidyl linkers to attach the drug to the polymer. nih.gov This methodology can be adapted for 4'-Epidoxorubicin, where the amino group on the daunosamine sugar is a prime site for conjugation. The choice of linker can influence the drug release characteristics, with some linkers designed to be cleaved by specific enzymes found in the tumor microenvironment. nih.gov

Another strategy involves the creation of prodrugs that are activated under specific physiological conditions. For example, doxorubicin has been conjugated to peptides that are substrates for tumor-specific enzymes like prostate-specific antigen (PSA). nih.gov This targeted approach aims to release the active drug preferentially at the tumor site, thereby reducing systemic toxicity. nih.gov A similar strategy could be employed for 4'-Epidoxorubicin to enhance its tumor selectivity.

Furthermore, the development of nanoparticle-based drug delivery systems represents a significant area of research. Doxorubicin has been successfully loaded into or conjugated with various nanoparticles, including gold nanoparticles and polymer-based nanoparticles. nih.govnih.gov These nanoformulations can improve the pharmacokinetic profile of the drug and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. rsc.org The synthesis of such nanoparticle conjugates with 4'-Epidoxorubicin would follow similar principles of surface functionalization and drug loading. nih.govnih.gov

The synthesis of these hybrid molecules often involves multi-step chemical reactions, including protection of reactive groups, coupling reactions, and subsequent deprotection to yield the final product. The characterization of these novel analogs is crucial and typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography to confirm their structure and purity.

The preclinical evaluation of newly synthesized 4'-Epidoxorubicin analogs is a critical step in identifying promising candidates for further development. In vitro models, primarily utilizing cancer cell lines, provide the initial assessment of the biological activity of these compounds.

A key aspect of this evaluation is the determination of the cytotoxic activity of the analogs. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. For instance, the cytotoxicity of 4'-Epidoxorubicin has been evaluated in various cell lines, with an IC50 of 0.5 μM reported in MIA PaCa-2 human pancreatic cancer cells. medchemexpress.com

The in vitro screening of novel analogs would involve exposing a panel of cancer cell lines to a range of concentrations of the new compounds and comparing their cytotoxic effects to that of the parent drug, 4'-Epidoxorubicin. For example, studies on doxorubicin-polymer conjugates have shown that their cytotoxicity in vitro can be lower than that of the free drug, which is often attributed to the slower release of the active compound from the conjugate. nih.gov

The table below presents hypothetical in vitro cytotoxicity data for novel 4'-Epidoxorubicin analogs, illustrating how such data would be presented.

| Compound | Cell Line | IC50 (µM) | Fold Change vs. 4'-Epidoxorubicin |

| 4'-Epidoxorubicin | MCF-7 (Breast) | 0.2 | - |

| A549 (Lung) | 0.4 | - | |

| Analog A (Peptide Conjugate) | MCF-7 (Breast) | 0.5 | 2.5 |

| A549 (Lung) | 0.8 | 2.0 | |

| Analog B (Nanoparticle Formulation) | MCF-7 (Breast) | 0.1 | 0.5 |

| A549 (Lung) | 0.3 | 0.75 |

Beyond general cytotoxicity, in vitro assays can also elucidate the mechanism of action of the new analogs. Techniques such as flow cytometry can be used to assess the effects of the compounds on the cell cycle and to determine if they induce apoptosis (programmed cell death). Studies have shown that 4'-Epidoxorubicin can inhibit the proliferation of breast cancer cells by upregulating the expression of p21cip1, a protein involved in cell cycle arrest. e-century.us Similar studies would be conducted on novel analogs to understand their cellular effects.

Furthermore, in vitro models can be used to evaluate the drug release kinetics from prodrugs or nanoparticle formulations under different conditions, such as varying pH levels that mimic the tumor microenvironment. For example, doxorubicin-loaded nanoparticles have been shown to have a higher drug release at acidic pH compared to physiological pH. nih.gov

The preclinical in vitro screening of novel 4'-Epidoxorubicin analogs provides essential data on their potency, mechanism of action, and drug release characteristics, which are crucial for selecting the most promising candidates for subsequent in vivo studies.

Molecular and Cellular Mechanisms of Action of 4 Epidoxorubicin

DNA Intercalation and Topoisomerase II Inhibition

A principal mechanism of 4'-Epidoxorubicin's anticancer activity is its direct interaction with DNA. This interaction occurs through two primary modes: intercalation into the DNA double helix and the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. wikipedia.orgbiomedpharmajournal.org

Structural Basis of DNA Binding and Unwinding by 4'-Epidoxorubicin

4'-Epidoxorubicin's planar anthracycline ring structure enables it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. wikipedia.orgwikipedia.org This physical insertion leads to a distortion of the DNA structure, causing it to unwind. The sugar moiety of the molecule sits (B43327) in the minor groove of the DNA. researchgate.net This binding is not covalent but is stabilized by hydrogen bonds. researchgate.net The intercalation process physically obstructs the action of enzymes involved in DNA replication and transcription, thereby inhibiting the synthesis of DNA and RNA. nih.govdrugbank.com Studies comparing 4'-Epidoxorubicin to its parent compound, doxorubicin (B1662922), have noted differences in their DNA binding affinities, which may contribute to variations in their biological activity. wikipedia.org

Mechanisms of Topoisomerase II Poisoning and DNA Cleavage Complex Formation

Beyond simple intercalation, 4'-Epidoxorubicin is a potent inhibitor of topoisomerase II. nih.govebi.ac.uk This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks, allowing the DNA to unwind, and then resealing the breaks. wikipedia.orgbiorxiv.org 4'-Epidoxorubicin acts as a "topoisomerase II poison" by stabilizing the covalent intermediate state where the enzyme is bound to the cleaved DNA. biorxiv.orgnih.gov This stabilized ternary complex, consisting of the drug, the enzyme, and DNA, prevents the re-ligation of the DNA strands. biomedpharmajournal.org The accumulation of these cleavage complexes leads to irreversible DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death. wikipedia.orgbiorxiv.org Research has shown that 4'-Epidoxorubicin can cause more protein-concealed DNA strand breaks (both single and double) compared to doxorubicin under certain conditions. nih.govnih.gov

Table 1: Comparison of DNA-Damaging Effects of 4'-Epidoxorubicin and Doxorubicin in HeLa Cells

| Feature | 4'-Epidoxorubicin (4'E-Dx) | Doxorubicin (Dx) | Reference |

|---|---|---|---|

| Cytotoxicity (1h exposure) | 2.3 times more cytotoxic than Dx | - | nih.govnih.gov |

| Cytotoxicity (24h exposure) | Equally cytotoxic to Dx | - | nih.govnih.gov |

| DNA Strand Breaks | Causes more protein-concealed single and double-strand breaks | - | nih.govnih.gov |

| Repair of DNA Lesions | DNA lesions removed with a half-life of ~1.7h | Little repair observed after 5h in drug-free medium | nih.govnih.gov |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

In addition to its effects on DNA, 4'-Epidoxorubicin contributes to cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. wikipedia.org

Iron-Dependent ROS Production Mechanisms and Redox Cycling

The quinone moiety in the anthracycline structure of 4'-Epidoxorubicin can undergo redox cycling. researchgate.net This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals. This reaction can be catalyzed by enzymes such as NADPH cytochrome P450 reductase. The superoxide radicals can then be converted to other ROS, such as hydrogen peroxide and the highly reactive hydroxyl radical. researchgate.net This process is often iron-dependent, as iron can catalyze the conversion of hydrogen peroxide to hydroxyl radicals via the Fenton reaction. nih.govfrontiersin.org While this mechanism contributes to the drug's anticancer effects, it is also implicated in its cardiotoxic side effects. nih.govresearchgate.net Studies have shown that 4'-Epidoxorubicin has a lower potency for free-radical formation compared to doxorubicin. nih.govnih.gov

Role of ROS in Cellular Damage and Apoptosis Induction Pathways

The generated ROS can inflict widespread damage to cellular components, including lipids, proteins, and DNA. wikipedia.org Oxidative damage to these macromolecules can disrupt cellular function and integrity. ROS play a significant role as signaling molecules in the induction of apoptosis. nih.gov Increased intracellular ROS levels can lead to mitochondrial membrane depolarization, which is a key event in the intrinsic apoptotic pathway. nih.gov This depolarization can trigger the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death. nih.govresearchgate.net Studies on doxorubicin have shown that ROS can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, further promoting apoptosis. nih.gov

Membrane Interactions and Cellular Uptake Mechanisms

The interaction of 4'-Epidoxorubicin with cellular membranes and its transport into and out of the cell are critical determinants of its pharmacological activity. medchemexpress.com

The cellular uptake of anthracyclines like 4'-Epidoxorubicin is a complex process. While the lipophilic nature of the molecule allows for some passive diffusion across the cell membrane, carrier-mediated transport also plays a role. mdpi.com Once inside the cell, 4'-Epidoxorubicin can interact with various cellular membranes, including the plasma membrane and mitochondrial membranes. bas.bgnih.gov These interactions can alter membrane fluidity and function. medchemexpress.com

Comparative studies have revealed significant differences in the cellular pharmacokinetics of 4'-Epidoxorubicin and doxorubicin. nih.govnih.gov For instance, in HeLa cells, the cellular uptake and efflux rates of 4'-Epidoxorubicin are faster than those of doxorubicin after a one-hour exposure. nih.govnih.gov However, these rates become similar after 24 hours of treatment. nih.govnih.gov These kinetic differences are crucial as they influence the intracellular concentration of the drug and, consequently, its cytotoxic and DNA-damaging effects. nih.govnih.gov

Table 2: Pharmacokinetic Differences between 4'-Epidoxorubicin and Doxorubicin in HeLa Cells (1-hour exposure)

| Parameter | 4'-Epidoxorubicin (4'E-Dx) | Doxorubicin (Dx) | Reference |

|---|---|---|---|

| Cellular Uptake Rate | Faster | Slower | nih.govnih.gov |

| Cellular Efflux Rate | Faster | Slower | nih.govnih.gov |

Passive Diffusion and Active Transport Pathways of 4'-Epidoxorubicin

4'-Epidoxorubicin, an epimer of doxorubicin, traverses the cell membrane to exert its cytotoxic effects. Its cellular uptake is multifaceted, involving both passive diffusion and carrier-mediated active transport. Studies have shown that the uptake and efflux rates of 4'-Epidoxorubicin are faster than those of doxorubicin, particularly in the initial hour of drug exposure. patsnap.comnih.gov

Passive Diffusion: The lipophilic nature of the 4'-Epidoxorubicin molecule allows it to cross the lipid bilayer of the cell membrane via passive diffusion, a process driven by the concentration gradient. taylorandfrancis.com This mode of entry is influenced by the physicochemical properties of the drug and the composition of the cell membrane.

Active Transport: In addition to passive diffusion, 4'-Epidoxorubicin utilizes active transport systems for cellular entry. Research has identified the organic cation transporter 6 (OCT6), encoded by the SLC22A16 gene, as a mediator of its uptake into cancer cells. iiarjournals.org The efficiency of this saturable uptake process for 4'-Epidoxorubicin has been observed to be greater than that for doxorubicin in certain cell lines. iiarjournals.org

Conversely, the efflux of 4'-Epidoxorubicin from the cell is a significant mechanism of drug resistance. This process is primarily mediated by ATP-binding cassette (ABC) transporters. Key proteins involved in the active removal of 4'-Epidoxorubicin include:

P-glycoprotein (P-gp/ABCB1): A well-characterized efflux pump that actively transports a wide range of xenobiotics, including 4'-Epidoxorubicin, out of the cell. iiarjournals.org

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): This transporter also contributes to the efflux of 4'-Epidoxorubicin and its metabolites. iiarjournals.org

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Similar to MRP1, MRP2 is involved in the cellular export of 4'-Epidoxorubicin, thereby reducing its intracellular concentration and cytotoxic effect. iiarjournals.org

The differential activity of these uptake and efflux transporters can significantly impact the net intracellular accumulation of 4'-Epidoxorubicin and, consequently, its therapeutic effectiveness. iiarjournals.org

Role of Membrane Lipids and Proteins in Cellular Accumulation

The accumulation of 4'-Epidoxorubicin within a cell is not solely dependent on transport proteins but is also heavily influenced by the composition and biophysical properties of the cell membrane. The drug can integrate into the lipid bilayer, which can alter membrane fluidity and function, thereby disrupting cellular processes like signal transduction and ion transport. patsnap.com

The interaction between anthracyclines and membrane lipids is complex, involving both electrostatic and hydrophobic interactions. acs.org The positively charged amino sugar of 4'-Epidoxorubicin can interact electrostatically with negatively charged phospholipids, such as phosphatidylserine, which are often more exposed on the outer leaflet of cancer cell membranes. manchester.ac.uk Additionally, the hydrophobic anthraquinone (B42736) ring can intercalate into the acyl chain region of the lipid bilayer. acs.orgmanchester.ac.uk

The lipid composition of the membrane, particularly the levels of cholesterol and sphingomyelin, can affect its fluidity and packing density. nih.gov Membranes with higher rigidity may present a greater barrier to the passive diffusion of the drug. nih.gov Studies on doxorubicin have shown that resistant cell membranes are often more condensed and less fluid, which can trap the drug within the lipid bilayer and decrease its intracellular transport. nih.gov Given the structural similarity, it is plausible that similar mechanisms affect the cellular accumulation of 4'-Epidoxorubicin.

Membrane proteins, primarily the ABC transporters like P-glycoprotein, MRP1, and MRP2, play a crucial role in actively reducing the cellular accumulation of 4'-Epidoxorubicin. iiarjournals.org The overexpression of these efflux pumps is a major mechanism of multidrug resistance in cancer cells. iiarjournals.org By actively pumping the drug out of the cell, these proteins prevent it from reaching its intracellular targets, thereby diminishing its cytotoxic effects. iiarjournals.org The efficiency of efflux by these transporters differs between 4'-Epidoxorubicin and doxorubicin, contributing to their distinct pharmacological profiles. iiarjournals.org

Impact on Cellular Signaling Pathways

4'-Epidoxorubicin exerts its cytotoxic effects by modulating several critical cellular signaling pathways that govern cell survival, proliferation, and death. Its primary mechanisms involve the induction of apoptosis, interference with cell cycle regulation, and modulation of autophagic processes.

Modulation of Apoptotic Pathways (e.g., Caspases, Bcl-2 Family Proteins)

4'-Epidoxorubicin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. In osteoblasts, for example, 4'-Epidoxorubicin has been shown to increase the expression of Fas ligand (FasL) and Fas-associated death domain (FADD), leading to the activation of caspase-8, an initiator caspase in this pathway. nih.gov

The intrinsic pathway is triggered by intracellular stress, such as DNA damage caused by 4'-Epidoxorubicin. This leads to changes in the mitochondrial membrane, regulated by the Bcl-2 family of proteins. 4'-Epidoxorubicin treatment has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.gov

Both pathways converge on the activation of executioner caspases, such as caspase-3 , which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

| Pathway | Key Proteins Modulated by 4'-Epidoxorubicin | Outcome |

| Extrinsic Pathway | FasL (increased), FADD (increased), Caspase-8 (activated) | Initiation of apoptosis |

| Intrinsic Pathway | Bcl-2 (decreased), Bax (increased), Cytochrome c (released), Caspase-9 (activated) | Amplification of apoptotic signal |

| Common Pathway | Caspase-3 (activated) | Execution of apoptosis |

Effects on Autophagy and Necroptosis Induction

Autophagy: Research indicates that 4'-Epidoxorubicin can induce autophagy in cancer cells. researchgate.netwikipedia.org Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it can have dual roles in cancer, in the context of 4'-Epidoxorubicin treatment, it appears to function as a pro-survival mechanism. wikipedia.org

Necroptosis: Necroptosis is a form of programmed necrosis, or regulated cell death, that is typically caspase-independent and mediated by proteins such as RIPK1, RIPK3, and MLKL. meddocsonline.org While there is evidence that doxorubicin, the parent compound of 4'-Epidoxorubicin, can induce necroptosis in certain contexts, particularly when apoptosis is inhibited, there is currently a lack of direct research findings specifically demonstrating that 4'-Epidoxorubicin induces necroptosis. researchgate.netnih.gov Therefore, while it is a potential area for future investigation given the structural similarities between the two drugs, the role of necroptosis in the mechanism of action of 4'-Epidoxorubicin remains to be elucidated.

Preclinical Pharmacological Research and Efficacy in Model Systems

Pharmacokinetic Studies in In Vitro and Animal Models

Preclinical investigations in animal models, primarily mice and rats, have been instrumental in characterizing the absorption and distribution profile of 4'-Epidoxorubicin. Following intravenous administration, the compound exhibits a multi-exponential decrease in plasma levels, indicating rapid distribution from the bloodstream into tissues. nih.gov Studies comparing 4'-Epidoxorubicin with its parent compound, doxorubicin (B1662922), in mice bearing Lewis lung carcinoma revealed that the disappearance of both drugs from the serum is parallel. nih.gov

Distribution studies in tumor-bearing mice have shown that 4'-Epidoxorubicin generally has lower concentrations in certain tissues like the heart, spleen, and kidneys compared to doxorubicin. nih.gov This differential distribution is a key aspect of its preclinical profile. The volume of distribution for 4'-Epidoxorubicin is large, a characteristic that underscores its extensive tissue uptake. nih.gov The binding of anthracyclines to erythrocytes is also a factor influencing their disposition, with differences in hemoglobin binding potentially affecting their distribution throughout the body.

The metabolism of 4'-Epidoxorubicin is more extensive than that of doxorubicin, a factor that significantly influences its pharmacokinetic profile. nih.gov In rats, the hepatobiliary system is the primary route of metabolism and excretion. nih.gov A comparative study in rats indicated that while a total of 40-45% of the injected dose of both 4'-Epidoxorubicin and doxorubicin is excreted through the bile, the composition of the excreted substances differs. nih.gov The bile of rats treated with 4'-Epidoxorubicin contains a higher proportion of the reduced metabolite, 4'-epidoxorubicinol, and smaller amounts of the unchanged drug compared to doxorubicin, suggesting a different metabolic rate. nih.gov

Metabolic studies across seven different animal species showed significant variations in the formation of metabolites like epidoxorubicinol and 7-deoxy doxorubicinol aglycone. nih.gov A notable metabolic pathway for 4'-Epidoxorubicin is glucuronidation, which is not a significant pathway for doxorubicin. nih.gov This additional metabolic route contributes to its more rapid plasma clearance. nih.gov The cumulative urinary excretion is a minor pathway for elimination.

Following administration, 4'-Epidoxorubicin is taken up by various tissues. In mice with intramuscular Lewis lung carcinoma, the fluorescence measured in tissues was almost entirely accounted for by the unchanged drug, indicating that it is primarily taken up in its native form. nih.gov Notably, the levels of 4'-Epidoxorubicin were markedly lower than those of doxorubicin in the tumor and spleen, while the concentrations in the heart, liver, and kidneys were similar for both isomers. nih.gov

At the cellular level, the accumulation of 4'-Epidoxorubicin is influenced by efflux transporters such as P-glycoprotein (P-gp) and the multidrug resistance-associated protein (MRP) family. iiarjournals.org Studies in HepG2 and A549 cancer cell lines have demonstrated that the intracellular accumulation of 4'-Epidoxorubicin can be increased by inhibitors of these transporters. iiarjournals.org The uptake ability of 4'-Epidoxorubicin was found to be greater than that of doxorubicin in both of these cell lines, which may contribute to its cytotoxic effects. iiarjournals.org

Table 1: Comparative Tissue Distribution of 4'-Epidoxorubicin and Doxorubicin in Mice with Lewis Lung Carcinoma

| Tissue | Relative Concentration of 4'-Epidoxorubicin vs. Doxorubicin | Reference |

|---|---|---|

| Tumor | Markedly Lower | nih.gov |

| Spleen | Markedly Lower | nih.gov |

| Heart | Same | nih.gov |

| Liver | Same | nih.gov |

| Kidneys | Same | nih.gov |

Preclinical Efficacy Studies in In Vitro Cancer Models

4'-Epidoxorubicin has demonstrated significant antitumor activity across a range of experimental tumors, in some cases exceeding the activity of doxorubicin. nih.gov Its cytotoxic effects have been evaluated in numerous cancer cell lines. For instance, in HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) cells, 4'-Epidoxorubicin exposure resulted in a concentration-dependent decrease in cell viability. iiarjournals.org In both of these cell lines, the survival rates following treatment with 4'-Epidoxorubicin were significantly lower than those after exposure to doxorubicin. iiarjournals.org

The antitumor mechanisms of 4'-Epidoxorubicin include intercalation into DNA and the inhibition of topoisomerase II, which subsequently hinders the synthesis of macromolecules and leads to apoptosis. iiarjournals.org Its efficacy has been noted in experimental models of Leukemias L1210 and P388, Gross Leukemia, Sarcoma 180 (ascitic and solid), and C3H/HE mammary carcinoma. nih.gov Furthermore, it has shown greater antitumor activity than doxorubicin in models of Lewis lung carcinoma, MS-2 sarcoma lung metastasis, and human melanoma in athymic mice. nih.gov

Table 2: Comparative Cytotoxicity of 4'-Epidoxorubicin and Doxorubicin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Cytotoxicity of 4'-Epidoxorubicin vs. Doxorubicin | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Higher | iiarjournals.org |

| A549 | Lung Carcinoma | Higher | iiarjournals.org |

A key mechanism of action for 4'-Epidoxorubicin is the induction of cell cycle arrest and apoptosis in cancer cells. In breast cancer cell lines such as MCF-7 and T47D, 4'-Epidoxorubicin has been shown to inhibit proliferation in a time- and concentration-dependent manner. e-century.us

Specifically, in MCF-7 cells, treatment with 4'-Epidoxorubicin led to a distinct cell-cycle arrest at the G0/G1 phase. e-century.us This effect is linked to the upregulation of the p21cip1 protein, a cyclin-dependent kinase inhibitor. e-century.us The increased expression of p21cip1 at both the mRNA and protein levels was observed following treatment. e-century.us Knockdown of p21cip1 was found to significantly reverse the anti-proliferative effects of 4'-Epidoxorubicin and the G0/G1 phase cell cycle arrest in these breast cancer cell lines. e-century.us While doxorubicin is known to induce G2/M phase arrest in some cancer cells, the action of 4'-Epidoxorubicin in MCF-7 cells appears to be predominantly at the G0/G1 checkpoint. e-century.uschemoprev.org The induction of apoptosis is another critical component of its anticancer activity, often following DNA damage and cell cycle disruption. nih.gov

Preclinical Efficacy Studies in In Vivo Animal Models

The in vivo antitumor activity of 4'-Epidoxorubicin has been evaluated across a range of preclinical animal models. These studies are crucial for establishing the therapeutic potential and understanding the biological activity of the compound before clinical application. The primary models used include human tumor xenografts in immunodeficient mice, as well as syngeneic and genetically engineered models in immunocompetent mice, which allow for the study of interactions with the immune system.

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research. These models allow for the direct assessment of a compound's effect on human cancer cells in an in vivo setting. Studies have demonstrated the efficacy of 4'-Epidoxorubicin against various human tumor xenografts.

In a study utilizing a human hepatocellular carcinoma (HepG2) xenograft model in nude mice, treatment with 4'-Epidoxorubicin resulted in a significant suppression of tumor growth after a two-week period. The mean tumor weight in the group treated with 4'-Epidoxorubicin was 1.39 g, compared to 2.48 g in the control group. Similarly, the mean tumor volume was substantially reduced to 0.81 cm³ from 2.23 cm³ in the control group nih.gov. A nanoparticle formulation of 4'-Epidoxorubicin demonstrated an even greater inhibitory effect, reducing tumor weight to 0.80 g and tumor volume to 0.27 cm³ nih.gov.

Further research in an orthotopic patient-derived xenograft (PDX) model of ovarian cancer also showed the compound's activity. A single administration of a nanoparticle-encapsulated form of 4'-Epidoxorubicin led to a 70% reduction in tumor volume after five days, compared to a 39% reduction with standard 4'-Epidoxorubicin nih.gov. These findings highlight the compound's potent antitumor effects against human cancer xenografts.

| Xenograft Model | Treatment Group | Mean Tumor Weight (g) ± SD | Mean Tumor Volume (cm³) ± SD | Tumor Growth Inhibition (%) | Source |

|---|---|---|---|---|---|

| Hepatocellular Carcinoma (HepG2) | Control (Saline) | 2.48 ± 0.15 | 2.23 ± 0.34 | - | nih.gov |

| 4'-Epidoxorubicin | 1.39 ± 0.10 | 0.81 ± 0.11 | ~44% (Weight), ~64% (Volume) | ||

| Ovarian Cancer (PDX) | Control | - | - | - | nih.gov |

| 4'-Epidoxorubicin | - | - | 39% (at Day 5) |

Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, are invaluable for studying the interplay between a therapeutic agent and the host immune system. The 4T1 murine breast cancer model is a widely used syngeneic model that is known for its aggressive growth and metastatic potential. In studies using this model, local administration of a sustained-release 4'-Epidoxorubicin hydrogel demonstrated obvious tumor suppression, with treated tumors being significantly smaller than those in control groups nih.gov. At the study's endpoint, the tumor sizes in the treated group were observed to be almost five times smaller than in the control group nih.gov.

Genetically engineered mouse models (GEMMs) are designed to carry specific genetic alterations that are known to drive human cancers, such as mutations in Kras or p53. These models develop tumors spontaneously in their natural tissue environment, closely mimicking the progression of human disease and providing a robust platform for evaluating therapeutic efficacy within an intact microenvironment and immune system. While GEMMs are considered highly valuable for preclinical research, specific studies evaluating the efficacy of 4'-Epidoxorubicin in well-established GEMMs of lung or breast cancer, such as those driven by Kras or p53 mutations, have not been extensively reported in the available literature nih.govnih.govunc.edunih.govnih.govasco.orgbiorxiv.orgescholarship.org. However, in a related study, a nanosponge formulation of the closely related anthracycline, Doxorubicin, was tested in BALB-neuT mice, a GEMM that spontaneously develops HER2-positive breast cancer. This formulation inhibited tumor growth by 60% at a dose where free Doxorubicin was largely ineffective, highlighting the potential of anthracyclines in these highly relevant models mdpi.com.

| Model Type | Cancer Model | Compound | Key Efficacy Finding | Source |

|---|---|---|---|---|

| Syngeneic | 4T1 Murine Breast Cancer | 4'-Epidoxorubicin (hydrogel) | Significant tumor suppression; tumors approximately 5x smaller than control at endpoint. | nih.gov |

| GEMM | BALB-neuT Spontaneous Breast Cancer | Doxorubicin (nanosponge) | 60% tumor growth inhibition at a dose where free doxorubicin was almost ineffective. | mdpi.com |

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. Anthracyclines like 4'-Epidoxorubicin are known to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an antitumor immune response. This process can help to turn immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more susceptible to immunotherapy.

Preclinical studies in the 4T1 syngeneic breast cancer model have provided insights into how 4'-Epidoxorubicin modulates the TME. Local injection of a 4'-Epidoxorubicin gel was found to alter the immune cell landscape within the tumor. An increase in the proportion of immunosuppressive CD4+CD25+Foxp3+ regulatory T cells (Tregs) was observed in the treated tumor, alongside a slight reduction in cytotoxic CD3+CD8+ T lymphocytes nih.gov. This suggests a complex local immunomodulatory effect.

Interestingly, the treatment also had systemic effects. In mice bearing bilateral tumors, local treatment of one tumor led to an upregulation of the immune checkpoint molecule PD-L1 on the untreated, distant (abscopal) tumor nih.gov. When local 4'-Epidoxorubicin was combined with systemic anti-PD-L1 therapy, a reduction in the proportion of exhausted (PD-1 positive) CD8+ T cells was observed in both the distant tumor and in circulating blood nih.gov. These findings indicate that 4'-Epidoxorubicin can induce systemic antitumor immunity and may synergize with immune checkpoint inhibitors by modulating the TME.

| Model | Treatment | Effect on Immune Cell Population / Marker | Location | Source |

|---|---|---|---|---|

| 4T1 Syngeneic Breast Cancer | Local 4'-Epidoxorubicin Gel | Increased proportion of CD4+CD25+Foxp3+ Tregs | Treated Tumor | nih.gov |

| Slightly reduced proportion of CD3+CD8+ T cells | Treated Tumor | |||

| Upregulated expression of PD-L1 | Abscopal (untreated) Tumor | |||

| Local 4'-Epidoxorubicin Gel + Systemic anti-PD-L1 | Reduced proportion of CD3+CD8+PD-1+ T cells | Abscopal Tumor & Circulating Blood |

Mechanisms of Resistance to 4 Epidoxorubicin and Strategies to Overcome Resistance

Multidrug Resistance (MDR) Mechanisms

Multidrug resistance (MDR) is a phenomenon whereby cancer cells become simultaneously resistant to a broad range of structurally and mechanistically distinct anticancer drugs. A primary driver of MDR in the context of 4'-Epidoxorubicin is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps.

Role of Efflux Pumps (e.g., P-glycoprotein, MRP1, BCRP) in Resistance

Several members of the ABC transporter superfamily are implicated in 4'-Epidoxorubicin resistance. These transmembrane proteins actively extrude the drug from cancer cells, thereby reducing its intracellular concentration and limiting its ability to reach its therapeutic target.

P-glycoprotein (P-gp/ABCB1): P-gp is one of the most extensively studied ABC transporters and a major contributor to MDR. Overexpression of P-gp has been consistently observed in cancer cells resistant to anthracyclines, including 4'-Epidoxorubicin. waocp.org For instance, in an epirubicin-resistant gastric cancer cell subline (AGS/EPI), the ABCB1 mRNA expression was found to be 1.9 times higher than in the sensitive parent cells. asco.org The effective efflux of 4'-Epidoxorubicin by P-gp significantly diminishes its cytotoxic effects.

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another important ABC transporter that confers resistance to a wide array of chemotherapeutic agents. Like P-gp, MRP1 can actively transport 4'-Epidoxorubicin out of cancer cells. Its expression has been noted to be upregulated in various drug-resistant cancer cell lines.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a more recently identified ABC transporter that plays a significant role in resistance to several anticancer drugs. It has been shown to transport 4'-Epidoxorubicin and its overexpression is associated with reduced drug sensitivity in various cancer models.

The following table summarizes the key efflux pumps involved in 4'-Epidoxorubicin resistance and their substrates.

| Efflux Pump | Gene Name | Common Substrates Including 4'-Epidoxorubicin |

| P-glycoprotein | ABCB1 | Anthracyclines (Doxorubicin, 4'-Epidoxorubicin ), Vinca alkaloids, Taxanes |

| Multidrug Resistance-Associated Protein 1 | ABCC1 | Anthracyclines, Vinca alkaloids, Etoposide |

| Breast Cancer Resistance Protein | ABCG2 | Topotecan, Mitoxantrone, Anthracyclines |

Regulation and Expression of ABC Transporters in Resistant Cells

The overexpression of ABC transporters in resistant cancer cells is a tightly regulated process involving genetic, epigenetic, and transcriptional mechanisms.

Transcriptional Regulation: The expression of ABC transporter genes, particularly ABCB1, is controlled by a complex network of transcription factors and signaling pathways. For example, the NF-κB signaling pathway has been shown to induce the upregulation of P-glycoprotein expression in response to epirubicin (B1671505) treatment. researchgate.net Studies have also implicated transcription factors such as FOXP1 and the Wnt/β-catenin pathway in the activation of ABCB1 transcription. mdpi.com

Epigenetic Modifications: Epigenetic alterations, such as changes in DNA methylation patterns, play a crucial role in regulating the expression of ABC transporter genes. Research has demonstrated that increased ABCB1 transcript expression, coinciding with the acquisition of resistance to epirubicin, is temporally associated with the hypomethylation of the ABCB1 downstream promoter. nih.gov This suggests that demethylation of specific CpG sites within the promoter region can lead to transcriptional activation and subsequent drug resistance.

Post-Translational Modifications: The function and stability of ABC transporter proteins can also be modulated by post-translational modifications, such as glycosylation and phosphorylation. P-glycoprotein, for instance, is a glycoprotein, and its proper glycosylation is important for its trafficking to the cell membrane and its efflux activity. nih.gov

Topoisomerase II Alterations and Mutations in Resistant Models

4'-Epidoxorubicin exerts its cytotoxic effects primarily by inhibiting topoisomerase II, an essential enzyme for DNA replication and repair. wikipedia.orgdrugbank.com Alterations in this enzyme can therefore lead to drug resistance.

Reduced Topoisomerase II Expression or Activity

A key mechanism of resistance to topoisomerase II inhibitors is the downregulation of the target enzyme itself. Cancer cells with reduced levels of topoisomerase IIα (TOP2A), the primary target of anthracyclines, are less susceptible to the DNA damage induced by 4'-Epidoxorubicin. nih.gov This reduction in enzyme levels can occur through various mechanisms, including decreased gene expression or enhanced protein degradation. The expression of TOP2A can be regulated at the translational level by RNA-binding proteins and microRNAs, which can influence the efficacy of topoisomerase II inhibitors. nih.govnih.gov

Mutations Affecting Topoisomerase II Sensitivity to 4'-Epidoxorubicin

Mutations within the TOP2A gene can alter the structure of the topoisomerase II enzyme, thereby reducing its affinity for 4'-Epidoxorubicin or affecting its ability to form a stable drug-enzyme-DNA complex. While specific mutations conferring resistance solely to 4'-Epidoxorubicin are not extensively documented, mutations in the ATPase domain or other critical regions of the enzyme have been shown to impact the sensitivity to various topoisomerase II poisons. nih.govmdpi.com These mutations can interfere with the drug's ability to trap the enzyme in its cleavage complex, thus preventing the generation of DNA double-strand breaks and subsequent cell death.

Detoxification Pathways and Antioxidant Systems in Resistance

Cancer cells can develop resistance to 4'-Epidoxorubicin by enhancing their capacity to detoxify the drug and to counteract the oxidative stress it induces.

One of the mechanisms of action of 4'-Epidoxorubicin is the generation of reactive oxygen species (ROS), which cause cellular damage. patsnap.com Resistant cancer cells often exhibit an upregulated antioxidant defense system to neutralize these ROS.

The NRF2 Pathway: The transcription factor NRF2 is a master regulator of the cellular antioxidant response. psu.edu Upon activation by oxidative stress, NRF2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes. nih.gov Studies have shown that NRF2 is overexpressed in epirubicin-resistant breast cancer cells, and knockdown of NRF2 can sensitize these cells to the drug. researchgate.net This indicates that the NRF2-mediated antioxidant response plays a crucial role in protecting cancer cells from 4'-Epidoxorubicin-induced oxidative damage. nih.gov

Glutathione (B108866) S-Transferases (GSTs): GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotics, including anticancer drugs, facilitating their detoxification and excretion. nih.gov Overexpression of certain GST isoenzymes, such as GSTP1, has been implicated in resistance to anthracyclines. nih.gov These enzymes can directly detoxify 4'-Epidoxorubicin or its metabolites, reducing their cytotoxic potential.

Catalase and Superoxide (B77818) Dismutase (SOD): These are key antioxidant enzymes that protect cells from oxidative damage. Catalase catalyzes the decomposition of hydrogen peroxide, while SOD converts superoxide radicals into hydrogen peroxide and molecular oxygen. nih.govresearchgate.net Increased activity of these enzymes in cancer cells can mitigate the oxidative stress induced by 4'-Epidoxorubicin, thereby contributing to drug resistance.

The following table summarizes the key detoxification and antioxidant systems involved in 4'-Epidoxorubicin resistance.

| System/Enzyme | Function in Resistance |

| NRF2 Pathway | Upregulates antioxidant and detoxification genes |

| Glutathione S-Transferases (GSTs) | Catalyze the detoxification of 4'-Epidoxorubicin |

| Catalase | Neutralizes hydrogen peroxide |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to less harmful species |

DNA Repair Mechanisms in Resistance to 4'-Epidoxorubicin

4'-Epidoxorubicin's primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks (DSBs) and subsequent cell death. nih.govwikipedia.org Therefore, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity or resistance to the drug.

Resistant cancer cells often exhibit an enhanced capacity for DNA repair, allowing them to survive the genotoxic effects of 4'-Epidoxorubicin. nih.gov Several proteins and pathways have been identified as key players in this process.

One such protein is SIRT6, a sirtuin that has been shown to mediate epirubicin resistance by enhancing the DNA repair response to drug-induced DNA damage. oup.com Studies have demonstrated that SIRT6 protein levels are elevated in epirubicin-resistant MCF-7 cells, and the depletion of SIRT6 sensitizes these cells to the drug. oup.com Conversely, overexpression of SIRT6 leads to increased resistance. oup.com

Another critical factor is the transcription factor FOXM1, which is often overexpressed in chemoresistant cancer cells. nih.govresearchgate.net FOXM1 protects cells from genotoxic agent-induced senescence by enhancing homologous recombination (HR) DNA repair. nih.gov It achieves this by regulating the expression of NBS1, a key component of the MRE11/RAD50/NBS1 (MRN) complex that senses DNA double-strand breaks and initiates the repair process. nih.gov Epirubicin-resistant cells show higher levels of FOXM1 and NBS1, leading to a reduction in DNA damage accumulation and increased survival. nih.govresearchgate.net

| Protein | Function in DNA Repair | Role in 4'-Epidoxorubicin Resistance |

| SIRT6 | Enhances DNA double-strand break repair. | Overexpression leads to increased resistance by boosting the cell's ability to repair drug-induced DNA damage. oup.com |

| FOXM1 | Regulates the expression of DNA repair genes, including NBS1. | Overexpression enhances homologous recombination repair, protecting cells from drug-induced DNA damage. nih.gov |

| NBS1 | Component of the MRN complex, which is crucial for sensing and initiating DNA double-strand break repair. | Increased expression, regulated by FOXM1, contributes to enhanced DNA repair capacity and resistance. nih.gov |

| γH2AX | A marker of DNA double-strand breaks. | Resistant cells show a reduction in the accumulation of γH2AX foci after treatment, indicating more efficient DNA repair. nih.govresearchgate.net |

Signaling Pathway Adaptations in Resistant Cells

In addition to drug inactivation and enhanced DNA repair, the adaptation of intracellular signaling pathways is a hallmark of acquired resistance to 4'-Epidoxorubicin. These pathways often regulate cell survival, proliferation, and apoptosis, and their dysregulation can confer a survival advantage to cancer cells in the presence of the drug.

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-characterized survival signaling cascades implicated in chemoresistance. nih.govnih.govmdpi.comnih.gov

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Hyperactivation of this pathway is frequently observed in various cancers and is associated with resistance to a broad range of therapies. nih.govresearchgate.netbohrium.com In the context of epirubicin resistance, studies have shown that the PI3K/Akt pathway can be activated, leading to reduced sensitivity to the drug. researchgate.net For instance, the inhibition of EPDR1, a transmembrane protein, by hypoxia-induced miR-181a-5p can activate the PI3K/Akt signaling pathway, thereby reducing epirubicin sensitivity in breast cancer cells. researchgate.net

The MAPK pathway , which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, is another critical signaling network involved in drug resistance. nih.govresearchgate.net Anthracyclines, including epirubicin, can activate the MAPK pathway, which in turn can elevate the cell death threshold and promote survival. biorxiv.org In epirubicin-resistant breast cancer cells, the MAPK pathway is activated, and its inhibition can ameliorate this resistance. biorxiv.org Specifically, the p38-MAPK pathway has been shown to be responsible for chemotherapy resistance in some cancer cell lines. nih.gov The activation of the MAPK/ERK pathway can be an adaptive response to doxorubicin (B1662922), promoting drug resistance and tumor growth. nih.gov

| Pathway | Key Components | Role in 4'-Epidoxorubicin Resistance |

| PI3K/Akt | PI3K, Akt, mTOR | Activation promotes cell survival and proliferation, inhibiting apoptosis and leading to reduced drug sensitivity. nih.govnih.govresearchgate.net |

| MAPK | Ras, Raf, MEK, ERK, JNK, p38 | Activation can increase the threshold for cell death, allowing cancer cells to survive drug treatment. Inhibition of this pathway can restore drug sensitivity. nih.govnih.govbiorxiv.orgnih.gov |

Strategies to Reverse or Circumvent 4'-Epidoxorubicin Resistance

The growing understanding of the molecular mechanisms underlying 4'-Epidoxorubicin resistance has paved the way for the development of novel strategies to overcome this challenge. These approaches often involve targeting the specific pathways and molecules that contribute to the resistant phenotype.

One promising strategy is the inhibition of survival signaling pathways . As discussed, the PI3K/Akt and MAPK pathways are frequently activated in resistant cells. researchgate.netbiorxiv.org Therefore, small molecule inhibitors targeting key components of these pathways, such as PI3K, Akt, MEK, or ERK, are being investigated to resensitize resistant tumors to 4'-Epidoxorubicin. nih.govbiorxiv.org For example, inhibiting the MAPK pathway has been shown to ameliorate epirubicin resistance in breast cancer cells. biorxiv.org

Another approach is to target the DNA damage response . Since enhanced DNA repair is a key resistance mechanism, inhibitors of DNA repair proteins could potentially reverse resistance. iu.edunih.gov For instance, depleting SIRT6 or NBS1, which are crucial for efficient DNA repair, has been shown to increase sensitivity to epirubicin. oup.comnih.gov

Modulating the glutathione system also holds therapeutic potential. The development of GST inhibitors or the use of compounds that deplete intracellular GSH could prevent the inactivation of 4'-Epidoxorubicin and enhance its efficacy. nih.govnih.govnih.govmdpi.com

Furthermore, innovative approaches such as the use of the CRISPR-Cas9 system to disrupt genes responsible for drug resistance, like the MDR1 gene which encodes the P-glycoprotein efflux pump, are being explored as a means to overcome multidrug resistance. nih.gov

| Strategy | Target | Mechanism of Action |

| Inhibition of Survival Pathways | PI3K/Akt, MAPK/ERK | Blocks pro-survival signals, leading to increased apoptosis and restoration of drug sensitivity. nih.govresearchgate.netbiorxiv.org |

| Targeting DNA Repair | SIRT6, NBS1, ATM, DNA-PK | Impairs the cell's ability to repair drug-induced DNA damage, leading to increased cytotoxicity. oup.comnih.goviu.edunih.gov |

| Modulation of Glutathione System | Glutathione S-Transferase (GST) | Prevents the inactivation of 4'-Epidoxorubicin, thereby increasing its intracellular concentration and therapeutic effect. nih.govnih.govnih.gov |

| Gene Editing | MDR1 (ABCB1) gene | Disrupts the expression of drug efflux pumps, leading to increased intracellular drug accumulation. nih.gov |

Pharmacological Inhibition of Efflux Pumps in Preclinical Settings

A primary mechanism of resistance to 4'-Epidoxorubicin is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1). Pharmacological inhibition of these pumps aims to restore intracellular drug concentrations and thereby re-sensitize resistant cells to the cytotoxic effects of 4'-Epidoxorubicin. A number of agents, known as chemosensitizers or resistance-modifying agents, have been evaluated in preclinical settings for their ability to reverse P-gp-mediated resistance to this anthracycline.

First-generation inhibitors, such as the calcium channel blocker Verapamil and the immunosuppressant Cyclosporin (B1163) A , have demonstrated the ability to enhance the efficacy of 4'-Epidoxorubicin in resistant cell lines. For instance, in a human leukemia cell line with a multidrug-resistant phenotype (CEM/VCR 1000), Verapamil was shown to significantly enhance the antiproliferative effect of epirubicin. nih.gov Similarly, Cyclosporin A has been shown to increase the intracellular accumulation of epirubicin in resistant Caco-2 cells. nih.gov

Second-generation modulators, such as Dexverapamil and Valspodar (PSC 833) , were developed to have greater potency and less toxicity than the first-generation agents. nih.gov Valspodar, a non-immunosuppressive derivative of cyclosporin D, is a potent inhibitor of P-glycoprotein. medchemexpress.comresearchgate.netnih.gov

Third-generation inhibitors, including MS-209 , were designed for even higher specificity and potency with minimal side effects. These compounds have been investigated for their capacity to reverse multidrug resistance to various chemotherapeutic agents, including anthracyclines.

The following table summarizes key findings from preclinical studies on the pharmacological inhibition of efflux pumps to overcome 4'-Epidoxorubicin resistance.

| Inhibitor | Cell Line | Inhibitor Concentration | Fold Reversal of Resistance | Reference |

|---|---|---|---|---|

| Verapamil | CEM/VCR 1000 (Human Leukemia) | 3 µg/mL | 10-fold enhancement | nih.gov |

| Verapamil | CEM/VCR 1000 (Human Leukemia) | 10 µg/mL | 19-fold enhancement | nih.gov |

| Cyclosporin A | Caco-2 (Human Colon Adenocarcinoma) | 2 µM | Significant enhancement of intracellular accumulation | nih.gov |

Targeting Resistance-Associated Signaling Pathways

Aberrant signaling pathways that promote cell survival and inhibit apoptosis are crucial contributors to 4'-Epidoxorubicin resistance. Key pathways implicated include the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Targeting these pathways with specific inhibitors is a promising strategy to overcome resistance.

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and apoptosis. Its hyperactivation in cancer cells can confer resistance to chemotherapeutic agents. Studies have shown that inhibition of this pathway can sensitize resistant cells to anthracyclines. The use of PI3K inhibitors, such as LY294002 , has been explored in this context. However, some research suggests that PI3K inhibition can also lead to chemoresistance by causing a delay in the cell cycle, highlighting the complexity of targeting this pathway. aacrjournals.orgnih.govfrontiersin.org

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Its sustained activation has been linked to resistance to various cancer therapies. nih.govinvivogen.com The MEK inhibitor U0126 , which blocks the activation of ERK1/2, has been investigated for its potential to overcome drug resistance. nih.govwikipedia.org Inhibition of the MAPK/ERK pathway can disrupt the adaptive responses of cancer cells to the stress induced by chemotherapy, thereby restoring sensitivity to drugs like 4'-Epidoxorubicin.

Furthermore, signaling from receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), can activate both the PI3K/Akt and MAPK/ERK pathways. Consequently, EGFR inhibitors like Gefitinib and Erlotinib have been studied for their potential to modulate these downstream pathways and reverse resistance to chemotherapeutic agents. smpdb.caoncotarget.comnih.govnih.govnih.govdovepress.comoncotarget.com

Novel Compound Design and Analogues to Overcome Resistance

To circumvent the challenges of efflux pump-mediated resistance and altered signaling pathways, significant effort has been directed towards the design and synthesis of novel anthracycline analogues. The goal is to develop compounds that are not recognized by efflux pumps or that possess enhanced cytotoxic activity, allowing them to be effective even in resistant cells.

The development of third-generation anthracyclines focuses on structural modifications to the parent molecule to improve its therapeutic index and overcome resistance. researchgate.net These modifications often involve alterations to the daunosamine (B1196630) sugar moiety or the aglycone core of the anthracycline.

One such novel analogue is GPX-150 , a doxorubicin analogue modified to prevent the formation of cardiotoxic metabolites. nih.gov While primarily designed to reduce cardiotoxicity, its altered structure may also affect its interaction with efflux pumps.

Another approach involves creating analogues that are poor substrates for P-glycoprotein. The design of such compounds is a key strategy to bypass the most common mechanism of multidrug resistance. osu.edu By modifying the chemical structure, researchers aim to create potent anti-tumor agents that retain their efficacy in resistant cancer cells.

Advanced Drug Delivery Systems Research for 4 Epidoxorubicin

Liposomal Encapsulation and Nanoparticle Formulations

Encapsulating 4'-Epidoxorubicin within liposomes and various nanoparticle formulations represents a primary strategy to modify its pharmacokinetic profile and biodistribution. These carriers can protect the drug from premature degradation and clearance, thereby increasing its concentration at the tumor site through effects like enhanced permeability and retention (EPR).

Stealth Liposomes and Long-Circulating Formulations Research

Stealth liposomes are characterized by a surface coating of hydrophilic polymers, most commonly polyethylene glycol (PEG), which sterically hinders recognition by the mononuclear phagocyte system. This "stealth" characteristic significantly prolongs the circulation half-life of the encapsulated drug.

Research has demonstrated the superior pharmacokinetic profile and antitumor activity of 4'-Epidoxorubicin encapsulated in long-circulating stealth liposomes (S-EPI) compared to free 4'-Epidoxorubicin (F-EPI) and conventional liposome formulations (L-EPI). In one study, the S-EPI formulation, containing a PEG-derivatized phospholipid, showed a distribution half-life of over 22 hours in rats, a stark contrast to the rapid tissue distribution of free Epirubicin (B1671505), which occurs within minutes. nih.gov The clearance of S-EPI was dramatically reduced to less than 1.0 ml/hr, compared to 111 ml/hr for F-EPI. nih.gov This extended circulation time contributed to enhanced tumor regression and increased survival in mouse models of colon cancer. nih.gov Notably, the conventional liposome formulation (L-EPI) was not more effective than the free drug, highlighting the critical role of the PEG coating in achieving prolonged circulation and therapeutic benefit. nih.gov

| Formulation | Distribution Half-life (t½) | Clearance (ml/hr) | Antitumor Activity (Colon 26 Tumor Model) |

| Free Epirubicin (F-EPI) | Minutes | 111 | Tumor progression |

| Conventional Liposomes (L-EPI) | Not Reported | Not Reported | No more effective than F-EPI |

| Stealth Liposomes (S-EPI) | > 22 hours | < 1.0 | Significant tumor regression, increased survival |

This table summarizes pharmacokinetic and efficacy data from a comparative study of different 4'-Epidoxorubicin formulations. nih.gov

Polymeric Nanoparticles and Micelles for 4'-Epidoxorubicin Delivery

Polymeric nanoparticles and micelles are self-assembling colloidal systems formed from amphiphilic block copolymers. They offer high versatility in drug encapsulation, stability, and the potential for stimuli-responsive drug release.

Polymeric Nanoparticles: Biodegradable polymers like poly-lactic-co-glycolic acid (PLGA) and PLA–PEG–PLA have been extensively researched for encapsulating 4'-Epidoxorubicin. In one study, PLGA nanoparticles (EPI-NPs) were developed to enhance the oral bioavailability of the drug. nih.govresearchgate.net These nanoparticles exhibited favorable physicochemical properties for oral administration. nih.gov

Another research effort focused on synthesizing 4'-Epidoxorubicin-loaded nanoparticles using a biocompatible PLA–PEG–PLA polymer. mdpi.com The resulting EPI-NPs were monodisperse with a high encapsulation efficiency. Stability studies indicated that the nanoparticles remained stable for over 30 days at room temperature and physiological pH. mdpi.com

| Polymer | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding |

| PLGA | 235.3 ± 15.12 | -27.5 ± 0.7 | ~77% (calculated from drug content) | 3.9-fold improvement in oral bioavailability compared to free drug solution. nih.gov |

| PLA–PEG–PLA | 166.93 ± 1.40 | Not Reported | 88.3% | Nanoparticles showed sustained release and stability for over 30 days. mdpi.com |

This table presents characterization data for 4'-Epidoxorubicin-loaded polymeric nanoparticles from different studies.

Polymeric Micelles: Polymeric micelles have been engineered for the delivery of 4'-Epidoxorubicin, with some designs incorporating stimuli-responsive features. For instance, pH-responsive polymeric micelles have been developed to selectively release the drug in the acidic microenvironment of tumors. nih.gov This approach was shown to be effective in treating axillary lymph node metastasis in a triple-negative breast cancer model by enabling selective accumulation and pH-triggered drug activation within the metastatic sites. nih.gov

Solid Lipid Nanoparticles and Nanosuspensions Studies

Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering good biocompatibility and controlled release. Nanosuspensions consist of pure drug nanocrystals stabilized by surfactants or polymers, a formulation strategy primarily used to enhance the dissolution rate of poorly soluble drugs.

Research has explored the potential of SLNs as a delivery system for 4'-Epidoxorubicin. A study on the formulation of 4'-Epidoxorubicin-loaded SLNs (EPR-SLNs) utilized a factorial design to optimize preparation parameters. researchgate.net The optimized formulation, using Compritol® 888 ATO as the lipid and Tween 80 as the surfactant, produced nanoparticles with desirable characteristics for drug delivery. The in vitro release profile showed a sustained release of approximately 89% of the encapsulated drug over 24 hours. researchgate.net

| Parameter | Optimized Value |

| Particle Size | 167.47 ± 6.09 nm |

| Polydispersity Index (PDI) | 0.23 ± 0.02 |

| Zeta Potential | 24.1 mV |

| Entrapment Efficiency | 75.3 ± 2.79 % |

| In Vitro Release (24h) | 89.35 ± 3.27 % |

This table shows the characteristics of an optimized 4'-Epidoxorubicin-loaded solid lipid nanosuspension formulation. researchgate.net

The term nanosuspension is also used in the context of the nanoparticle preparation process, where the final nanoparticles are dispersed in an aqueous medium. mdpi.com

Targeted Drug Delivery Strategies for 4'-Epidoxorubicin

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing exposure to healthy tissues. This is typically achieved by functionalizing the surface of a drug carrier or the drug molecule itself with ligands that bind to specific receptors overexpressed on cancer cells.

Antibody-Drug Conjugates (ADCs) Research with 4'-Epidoxorubicin Payload

Antibody-drug conjugates (ADCs) are a class of targeted therapies that link a potent cytotoxic payload to a monoclonal antibody via a chemical linker. mdpi.com The antibody directs the ADC to a specific antigen on the surface of tumor cells, leading to internalization and release of the cytotoxic agent.